molecular formula C13H14INO3S B6663369 3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid

3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663369
M. Wt: 391.23 g/mol
InChI Key: BJFUCOCOILOJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound that features a thiolane ring, an iodophenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the iodophenyl precursor. One common method is the iodination of phenylacetic acid, followed by the formation of the acetyl derivative. This intermediate is then reacted with thiolane-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodophenyl group or the carboxylic acid group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiolane ring structure and have similar chemical properties.

    Iodophenyl derivatives: Compounds with an iodophenyl group can undergo similar substitution reactions.

    Carboxylic acid derivatives: These compounds share the carboxylic acid functional group and can participate in similar reactions.

Uniqueness

3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

IUPAC Name

3-[[2-(3-iodophenyl)acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO3S/c14-10-3-1-2-9(6-10)7-11(16)15-13(12(17)18)4-5-19-8-13/h1-3,6H,4-5,7-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFUCOCOILOJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.